3-butyl-4,8-dimethyl-1H-quinolin-2-one
Description
3-Butyl-4,8-dimethyl-1H-quinolin-2-one is a substituted quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at the 2-position. Quinolin-2-ones are structurally related to quinolines but exhibit distinct electronic properties due to the lactam (2-one) moiety, which enhances hydrogen-bonding capabilities and modulates reactivity .
Properties
CAS No. |
5936-15-2 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-butyl-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO/c1-4-5-8-13-11(3)12-9-6-7-10(2)14(12)16-15(13)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
YNUATYNWIQTBLK-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC(=C2NC1=O)C)C |
Canonical SMILES |
CCCCC1=C(C2=CC=CC(=C2NC1=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Effects
Quinolinone derivatives vary significantly based on the position of the ketone group and substituents. Key comparisons include:
- Positional Isomerism: The 2-one vs. 4-one configuration alters electronic distribution.
- Substituent Effects: The butyl group in the target compound increases lipophilicity compared to the pentyl chain in the 4-one analog , which may influence membrane permeability.
Physicochemical Properties
- Solubility: The dihydroquinolin-2-one derivative (6-hydroxy-3,4-dihydro-1H-quinolin-2-one ) demonstrates higher aqueous solubility due to its hydroxyl group and reduced aromaticity, contrasting with the hydrophobic butyl/methyl substituents of the target compound.
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